N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide

Description

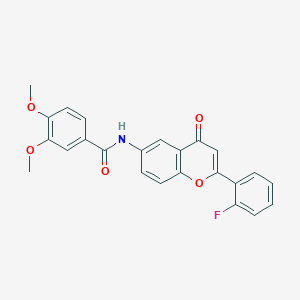

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted at position 2 with a 2-fluorophenyl group and at position 6 with a 3,4-dimethoxybenzamide moiety.

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5/c1-29-21-9-7-14(11-23(21)30-2)24(28)26-15-8-10-20-17(12-15)19(27)13-22(31-20)16-5-3-4-6-18(16)25/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZHMCVHODZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FNO6. It features a chromenone core that is substituted with a fluorophenyl group and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |

| Molecular Formula | C25H20FNO6 |

| Molecular Weight | 433.43 g/mol |

| CAS Number | 923141-48-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The chromenone core has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells through modulation of cellular signaling pathways and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Case Studies

- Anti-inflammatory Effects : In a study involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.

- Anticancer Activity : A recent in vitro study assessed the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, confirming its effectiveness as an antimicrobial agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Chromen vs. Benzamide Core : The target compound’s chromen-4-one core distinguishes it from simpler benzamide-based pesticides (e.g., propanil) and may confer enhanced π-π stacking interactions in biological targets .

Substituent Effects: Fluorine vs. Methoxy Positioning: The 3,4-dimethoxybenzamide group contrasts with the 2,6-dimethoxybenzamide in the patent compound, altering electronic distribution and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Binding Affinity and Molecular Interactions

- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibits a binding affinity of -6.7 kcal/mol against monkeypox virus (MPXV) cysteine protease, attributed to its chloro and allylcarbamoyl groups enhancing hydrophobic interactions .

- Hypothesized Target Compound Activity : The fluorine atom in the target compound may increase electronegativity, improving polar interactions with proteases or kinases. The chromen core could enhance binding via planar aromatic stacking, though experimental validation is needed.

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.